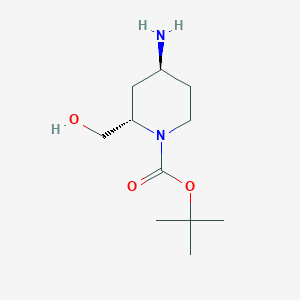

tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(12)6-9(13)7-14/h8-9,14H,4-7,12H2,1-3H3/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WASPQYKCAGLHMM-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C[C@H]1CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols and carboxylic acids.

Introduction of Functional Groups: The amino and hydroxymethyl groups are introduced through selective functionalization reactions. Common reagents used include amines and alcohols.

Esterification: The tert-butyl ester group is introduced via esterification reactions using tert-butyl alcohol and appropriate catalysts.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Drug Development

Tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of various pharmacologically active compounds. Its piperidine structure is pivotal for creating analogs that exhibit enhanced biological activity or improved pharmacokinetic properties.

Receptor Binding Studies

The compound has been utilized in studies exploring its interaction with specific receptors, particularly the P2Y14 receptor. Research indicates that modifications of piperidine derivatives can lead to compounds with higher receptor affinity and selectivity. For instance, bridged piperidine analogs have demonstrated promising results in enhancing binding interactions and lowering lipophilicity, which is crucial for drug-like properties .

Prodrug Formulations

In the context of prodrug design, this compound has been employed to mask carboxylate groups, improving the bioavailability of certain antagonists. This strategy has been shown to enhance therapeutic efficacy in models of asthma and other conditions by facilitating better absorption and reducing side effects .

Case Study 1: P2Y14 Receptor Antagonists

A study focused on developing selective P2Y14 receptor antagonists incorporated this compound as a core structure. The synthesized compounds were evaluated for their binding affinity using fluorescence assays, revealing that certain modifications led to significantly improved interactions with the receptor .

| Compound | Binding Affinity (nM) | Remarks |

|---|---|---|

| Original Compound | 8.0 | High lipophilicity |

| Modified Compound A | 3.0 | Improved solubility |

| Modified Compound B | 4.5 | Enhanced selectivity |

Case Study 2: Asymmetric Synthesis

The compound has also been utilized in asymmetric synthesis processes to create diverse piperidine derivatives with potential therapeutic applications. Researchers have reported successful syntheses using this compound as a chiral building block, showcasing its versatility in generating complex molecular architectures .

Mechanism of Action

The mechanism of action of tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxymethyl group can participate in nucleophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate

- CAS Number : 2253105-54-1 (primary) or 1402249-04-0 (stereoisomer)

- Molecular Formula : C₁₁H₂₂N₂O₃

- Molecular Weight : 230.30 g/mol

- Stereochemistry : Two defined stereocenters at positions 2S and 4S .

Applications: This compound is a chiral piperidine derivative widely used as a building block in pharmaceutical synthesis, particularly for proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs) . Its hydroxyl and amino groups enable functionalization for drug-linker payloads .

Key Properties :

Structural and Functional Analogues

The table below compares this compound with structurally related compounds:

Key Differences and Research Findings

Ring Size and Reactivity :

- The piperidine backbone (6-membered ring) in the target compound offers greater conformational flexibility compared to pyrrolidine analogues (5-membered ring) . This affects solubility and binding affinity in drug-target interactions.

- The hydroxymethyl group at position 2 enhances hydrophilicity, whereas methoxy or aryl substituents (e.g., difluorophenyl in ) increase lipophilicity, impacting membrane permeability .

Stereochemical Impact :

- The (2S,4S) configuration is critical for bioactivity. For example, the (2R,4S) stereoisomer (CAS 2381025-39-2) shows reduced efficacy in ADC payload assays due to altered spatial orientation .

Synthetic Utility :

- The tert-butyloxycarbonyl (Boc) protecting group in these compounds enables selective deprotection under mild acidic conditions (e.g., HCl/dioxane ), facilitating downstream modifications.

Biological Activity :

- Compounds with difluorophenyl groups (e.g., ) exhibit enhanced metabolic stability compared to hydroxylated analogues, making them suitable for oral drug formulations .

Biological Activity

Tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate, also known by its CAS number 2253105-54-1, is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 230.31 g/mol. The compound features a piperidine ring substituted with an amino group and a hydroxymethyl group, contributing to its biological activity.

Structural Information:

- IUPAC Name: this compound

- SMILES: CC(C)(C)OC(=O)N1CCC@HN

- InChI Key: WASPQYKCAGLHMM-BDAKNGLRSA-N

The biological activity of this compound has been primarily studied in the context of its interaction with various enzymes and receptors. Notably, it has shown potential as an inhibitor of cholinesterases, which are enzymes that break down acetylcholine in the nervous system. The inhibition of these enzymes can lead to increased levels of acetylcholine, enhancing neurotransmission.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit several pharmacological effects:

- Antioxidant Activity: These compounds have been shown to possess significant antioxidant properties, as demonstrated in assays such as ABTS and FRAP. They inhibit lipid peroxidation and luminol chemiluminescence in biological systems, suggesting a protective effect against oxidative stress .

- Cholinesterase Inhibition: Studies have reported that related compounds demonstrate varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating their potency as enzyme inhibitors. This property is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's .

- Neuroprotective Effects: The potential neuroprotective effects are attributed to the compound's ability to modulate neurotransmitter levels and reduce oxidative damage in neuronal cells .

Research Findings

A review of existing literature reveals limited direct studies on this compound specifically; however, insights can be drawn from related compounds:

| Compound | IC50 (AChE) | IC50 (BChE) | Antioxidant Activity |

|---|---|---|---|

| Compound A | 1.90 ± 0.16 µM | 0.084 ± 0.008 µM | High |

| Compound B | n.d. | n.a. | Moderate |

Note: n.d. = not determined; n.a. = not active.

Case Studies

While specific case studies on this compound are scarce, related research on similar piperidine derivatives has provided valuable insights into their biological activities:

- Study on Neuroprotective Agents: A study evaluating multifunctional agents based on piperidine derivatives demonstrated their ability to inhibit cholinesterases effectively while exhibiting antioxidant properties . This suggests that this compound may share similar neuroprotective mechanisms.

- Antioxidant Efficacy in Mouse Models: Research conducted on mouse brain homogenates showed that related compounds could significantly reduce oxidative stress markers through their antioxidant actions, indicating potential therapeutic applications for neurodegenerative conditions .

Q & A

Basic Research Questions

What synthetic strategies are recommended for preparing tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate, and how are reaction conditions optimized?

Methodological Answer:

A common approach involves multi-step synthesis starting with chiral piperidine precursors. Key steps include:

- Reductive Amination : Use NaBH₄ or NaB(OAc)₃H to reduce imine intermediates while preserving stereochemistry .

- Protection/Deprotection : The tert-butyloxycarbonyl (Boc) group is introduced to protect the amine, followed by acidic or enzymatic cleavage for final deprotection .

- Stereochemical Control : Chiral auxiliaries or catalysts (e.g., Sharpless conditions) ensure (2S,4S) configuration .

Optimization Table:

How can researchers confirm the stereochemical purity of this compound?

Methodological Answer:

- X-ray Crystallography : Use SHELX software for structure refinement, leveraging high-resolution crystallographic data to validate (2S,4S) configuration .

- Chiral HPLC : Employ a Chiralpak® column with a hexane/isopropanol mobile phase to separate enantiomers .

- NMR Analysis : Compare coupling constants (e.g., ) with literature values for diastereotopic protons .

What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

How can computational modeling predict the reactivity of this compound in medicinal chemistry applications?

Methodological Answer:

- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states for nucleophilic attacks at the hydroxymethyl group .

- Molecular Dynamics (MD) : Simulate binding affinity to biological targets (e.g., viral proteases) using AMBER or GROMACS .

- QSPR Models : Corrogate steric/electronic descriptors (e.g., LogP, polar surface area) with bioavailability data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.